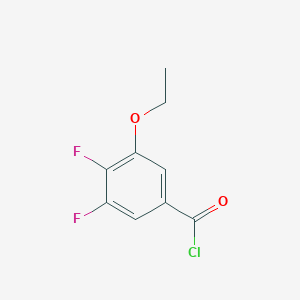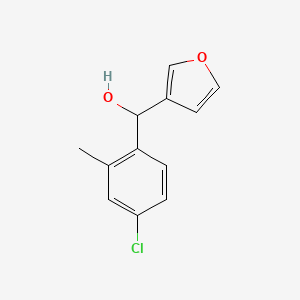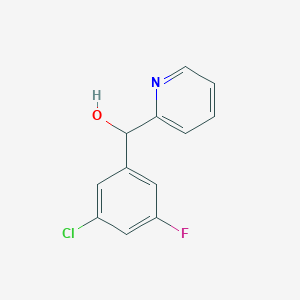
4,5-Difluoro-3-ethoxybenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-3-ethoxybenzoyl chloride is an organic compound with the molecular formula C9H7ClF2O2 and a molecular weight of 220.60 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with two fluorine atoms at positions 4 and 5, and an ethoxy group at position 3. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
4,5-Difluoro-3-ethoxybenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 4,5-difluoro-3-ethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C9H7F2O3+SOCl2→C9H7ClF2O2+SO2+HCl
In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .
Chemical Reactions Analysis
4,5-Difluoro-3-ethoxybenzoyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution Reactions: : This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example, the reaction with an amine (R-NH2) forms an amide:
C9H7ClF2O2+R-NH2→C9H7F2O2-NH-R+HCl
-
Hydrolysis: : In the presence of water, this compound hydrolyzes to form 4,5-difluoro-3-ethoxybenzoic acid and hydrochloric acid:
C9H7ClF2O2+H2O→C9H7F2O3+HCl
-
Friedel-Crafts Acylation: : This compound can be used in Friedel-Crafts acylation reactions to introduce the 4,5-difluoro-3-ethoxybenzoyl group into aromatic compounds in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Scientific Research Applications
4,5-Difluoro-3-ethoxybenzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: This compound is utilized in the preparation of functional materials, such as liquid crystals and polymers.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Chemical Biology: Researchers use this compound to study the interactions of fluorinated aromatic compounds with biological systems.
Mechanism of Action
The mechanism of action of 4,5-difluoro-3-ethoxybenzoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms in the benzene ring enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. This increased reactivity is due to the electron-withdrawing effect of the fluorine atoms, which stabilizes the transition state during nucleophilic substitution reactions .
Comparison with Similar Compounds
4,5-Difluoro-3-ethoxybenzoyl chloride can be compared with other benzoyl chloride derivatives, such as:
4-Fluorobenzoyl Chloride: This compound has a single fluorine atom at the para position. It is less electrophilic compared to this compound due to the presence of only one electron-withdrawing group.
3,4-Difluorobenzoyl Chloride: This compound has two fluorine atoms at positions 3 and 4. It is similar in reactivity to this compound but lacks the ethoxy group, which can influence its solubility and reactivity.
3-Ethoxybenzoyl Chloride: This compound has an ethoxy group at position 3 but lacks fluorine atoms.
Properties
IUPAC Name |
3-ethoxy-4,5-difluorobenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c1-2-14-7-4-5(9(10)13)3-6(11)8(7)12/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJDWXYFFINTADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993859.png)




![S-Benzo[d][1,3]dioxol-5-yl ethanethioate](/img/structure/B7993900.png)





![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)

![O2-Ethyl O1-[2-(m-tolyl)ethyl] oxalate](/img/structure/B7993972.png)
